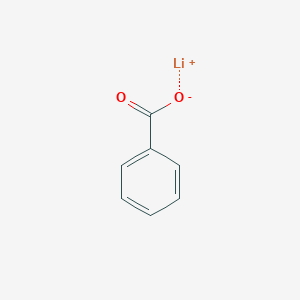

安息香酸リチウム

概要

説明

安息香酸リチウム(Lithium benzoateとも呼ばれる)は、化学式LiC₇H₅O₂を持つ化学化合物です。安息香酸のリチウム塩であり、白色の結晶性粉末として存在します。 この化合物は、有機合成や工業プロセスなど、さまざまな分野での用途で知られています .

科学的研究の応用

Benzoic acid (lithium) has a wide range of applications in scientific research:

-

Chemistry

-

Biology

Antimicrobial Agent: Acts as an antimicrobial agent in various biological studies.

-

Medicine

-

Industry

Polymer Production: Utilized in the synthesis and modification of polymers.

作用機序

安息香酸リチウムの作用機序には、いくつかの経路が関与しています。

-

抗菌活性

機序: 安息香酸は、微生物の細胞膜を破壊し、細胞死を引き起こします.

経路: 肝臓でグリシンと結合し、馬尿酸として排泄されます。

-

気分安定

機序: リチウムイオンは、神経伝達物質の活性を調節し、ホスファチジルイノシトール系に作用することで気分を安定させます.

経路: リチウムは、神経伝達に関与する酵素や受容体を含むいくつかの分子標的に影響を与えます。

類似化合物の比較

安息香酸リチウムは、他の類似の化合物と比較することができます。

-

安息香酸ナトリウム

類似点: どちらも安息香酸の塩であり、抗菌作用を持っています。

-

安息香酸カリウム

類似点: 同様の抗菌活性と食品保存における用途があります。

-

安息香酸カルシウム

類似点: 保存料として、およびポリマーの合成に使用されます。

安息香酸リチウムは、触媒作用と電気化学における独自の用途により、科学研究と工業プロセスにおいて貴重な化合物です。

生化学分析

Biochemical Properties

Lithium benzoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to inhibit bacteria and fungi, acting as a preservative . In biochemical reactions, lithium benzoate interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to improve mitochondrial function and attenuate reactive oxygen species in neuronal cells . These interactions are crucial for its neuroprotective effects and potential therapeutic applications.

Cellular Effects

Lithium benzoate exerts several effects on different types of cells and cellular processes. It has been demonstrated to protect neurons from neurotoxin insults by improving mitochondrial function and reducing reactive oxygen species levels . Additionally, lithium benzoate influences cell signaling pathways, gene expression, and cellular metabolism. It promotes neurogenesis and enhances cognitive function in animal models of Alzheimer’s disease . These cellular effects highlight the potential of lithium benzoate as a therapeutic agent for neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of lithium benzoate involves its interactions with various biomolecules. It has been shown to reduce amyloid deposition and tau phosphorylation, enhance autophagy, and regulate cholinergic and glucose metabolism . Lithium benzoate also inhibits neuroinflammation, oxidative stress, and apoptosis while preserving mitochondrial function . These molecular interactions contribute to its neuroprotective properties and potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium benzoate change over time. Studies have shown that lithium benzoate can maintain its stability and efficacy over extended periods . It has been observed to improve mitochondrial function and reduce reactive oxygen species levels consistently over time

Dosage Effects in Animal Models

The effects of lithium benzoate vary with different dosages in animal models. At lower doses, lithium benzoate has been shown to improve cognitive function and protect against neurodegenerative damage . At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of lithium benzoate in clinical applications.

Metabolic Pathways

Lithium benzoate is involved in various metabolic pathways, including the benzoate catabolic pathway. It interacts with enzymes and cofactors that facilitate its metabolism and excretion . The metabolic pathways of lithium benzoate are essential for understanding its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

Lithium benzoate is transported and distributed within cells and tissues through specific transporters and binding proteins . It has been shown to accumulate in certain tissues, influencing its localization and activity . Understanding the transport and distribution of lithium benzoate is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of lithium benzoate plays a significant role in its activity and function. It has been observed to localize in mitochondria, where it exerts its neuroprotective effects by improving mitochondrial function and reducing reactive oxygen species levels . The targeting signals and post-translational modifications that direct lithium benzoate to specific compartments or organelles are essential for its therapeutic efficacy.

準備方法

合成経路と反応条件

-

安息香酸と水酸化リチウムから

反応: 安息香酸は水酸化リチウムと反応して、安息香酸リチウムと水を生成します。

条件: 反応は通常、加熱した水溶液中で行われます。

-

ベンジルアルコールから

反応: ベンジルアルコールは、安息香酸に酸化され、その後水酸化リチウムと反応します。

条件: 酸化は、過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの酸化剤を用いて行われます。

式: C₆H₅CH₂OH + [O] → C₆H₅COOH; C₆H₅COOH + LiOH → C₆H₅COOLi + H₂O.

工業生産方法

トルエンの触媒酸化:

化学反応の分析

反応の種類

-

酸化

反応: 安息香酸リチウムは酸化を受けてさまざまな生成物を生成することができます。

試薬: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。

生成物: 酸化により通常、安息香酸誘導体が生成されます.

-

還元

反応: 安息香酸リチウムの還元は、ベンジルアルコールの生成につながる可能性があります。

試薬: 水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。

生成物: ベンジルアルコールが主な生成物です.

-

置換

反応: 安息香酸リチウムは求核置換反応を受けることができます。

試薬: 一般的な試薬には、ハロアルカンと酸塩化物があります。

生成物: 置換反応によりエステルとアミドが生成されます.

科学研究での用途

安息香酸リチウムは、科学研究において幅広い用途があります。

-

化学

-

生物学

-

医学

-

産業

ポリマー製造: ポリマーの合成と改質に使用されます.

類似化合物との比較

Benzoic acid (lithium) can be compared with other similar compounds:

-

Sodium Benzoate

Similarity: Both are salts of benzoic acid and have antimicrobial properties.

Difference: Sodium benzoate is more commonly used as a food preservative.

-

Potassium Benzoate

Similarity: Similar antimicrobial activity and applications in food preservation.

Difference: Potassium benzoate is preferred in low-sodium diets.

-

Calcium Benzoate

Similarity: Used as a preservative and in the synthesis of polymers.

Difference: Calcium benzoate has different solubility properties compared to lithium benzoate.

Benzoic acid (lithium) stands out due to its unique applications in catalysis and electrochemistry, making it a valuable compound in both scientific research and industrial processes.

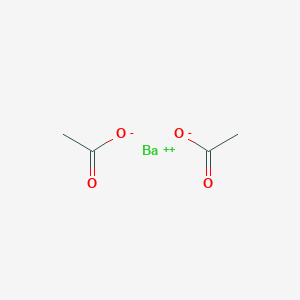

特性

CAS番号 |

553-54-8 |

|---|---|

分子式 |

C7H6LiO2 |

分子量 |

129.1 g/mol |

IUPAC名 |

lithium;benzoate |

InChI |

InChI=1S/C7H6O2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |

InChIキー |

FGQFWXDBSIBYLO-UHFFFAOYSA-N |

SMILES |

[Li+].C1=CC=C(C=C1)C(=O)[O-] |

異性体SMILES |

[Li+].C1=CC=C(C=C1)C(=O)[O-] |

正規SMILES |

[Li].C1=CC=C(C=C1)C(=O)O |

Key on ui other cas no. |

553-54-8 |

物理的記述 |

White solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What neuroprotective effects have been observed with lithium benzoate (LiBen)?

A1: Studies show that LiBen can: * Improve mitochondrial function: LiBen enhances mitochondrial function, crucial for neuronal survival and function, potentially through multiple mechanisms including modulation of mitochondrial bioenergetics and oxidative stress pathways. [] * Reduce reactive oxygen species (ROS): LiBen effectively scavenges ROS, protecting neurons from oxidative damage. [, ] * Improve cognition and memory: In animal models, LiBen administration shows promise in improving cognitive function and spatial memory, potentially by mitigating the underlying pathological processes associated with neurodegenerative diseases. []

Q2: How does LiBen compare to lithium or sodium benzoate alone in terms of neuroprotection?

A2: Research suggests that LiBen displays superior neuroprotective effects and oral bioavailability compared to lithium or sodium benzoate alone, either individually or combined. [] This highlights the synergistic potential of combining lithium and benzoate moieties in a single molecule.

Q3: What is the proposed mechanism for LiBen's cognitive protection in Alzheimer's disease models?

A3: LiBen has demonstrated a reduction in senile plaque deposition in the brains of Alzheimer’s disease animal models. [] This, alongside its effects on mitochondrial function and ROS, suggests a multi-target approach to neuroprotection.

Q4: What makes LiBen useful in fabricating lithium niobate (LiNbO3) optical waveguides?

A4: LiBen plays a critical role in the proton exchange process used to fabricate optical waveguides in LiNbO3. It acts as a buffering agent when added to benzoic acid, controlling the proton concentration during the exchange process and preventing surface damage to the LiNbO3 crystal, particularly in Y-cut orientations. [, , , , , ]

Q5: How does the concentration of LiBen in the proton exchange melt affect waveguide properties?

A5: Increasing the concentration of LiBen in the benzoic acid melt: * Slows down the proton exchange process: This allows for finer control over the waveguide depth and refractive index profile. [, , ] * Reduces the surface index increment: This helps to tailor the waveguide's optical properties for specific applications. [] * Can lead to the formation of different crystalline phases in the proton-exchanged LiNbO3, influencing the waveguide's optical and physical characteristics. [, ]

Q6: Can LiBen help achieve both high refractive index change and preserved nonlinear optical properties in LiNbO3 waveguides?

A6: Yes, using a dilute melt of benzoic acid with a carefully controlled low concentration of LiBen, researchers have achieved high refractive index change (δne ~ 0.1) while maintaining the nonlinear optical properties of LiNbO3. [] This is crucial for applications like second-harmonic generation.

Q7: What is the role of annealing in the fabrication of LiBen-modified LiNbO3 waveguides?

A7: Annealing, a heat treatment step after proton exchange, is crucial for: * Improving the stability of the waveguide refractive index profile [, , ] * Reducing propagation losses, leading to better performance. [, ] * Removing hydrogen-bonded OH groups, which can negatively impact waveguide properties. []

Q8: What are the advantages of using LiBen-modified proton exchange over titanium diffusion for LiNbO3 waveguide fabrication?

A8: LiBen-modified proton exchange offers several benefits over titanium diffusion, including: * Lower fabrication cost [] * Higher optical power handling capability, leading to a larger dynamic range for signal processing applications. []

Q9: What is the molecular formula and weight of lithium benzoate?

A9: The molecular formula of lithium benzoate is C7H5LiO2, and its molecular weight is 128.05 g/mol.

Q10: Are there alternative lithium salts used as matrices in MALDI-MS for analyzing hydrocarbons and wax esters?

A10: Yes, research has explored lithium salts like lithium salicylate, lithium vanillate, and lithium 2,5-dimethoxybenzoate as potential matrices in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). [] These salts facilitate the ionization of analytes through lithium cation attachment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde](/img/structure/B147897.png)